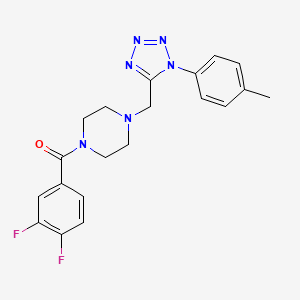
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl ring, a piperazine ring, and a tetrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl ring (a six-membered carbon ring) with two fluorine atoms, and a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the tetrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which might enhance its ability to cross biological membranes.Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
- Molecular Interactions and Conformational Analysis : A study examined the molecular interaction of a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, which can be insightful for the understanding of similar compounds like (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (Shim et al., 2002).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Studies : Research on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which are similar in structure, revealed significant anticancer and antituberculosis activity, suggesting potential applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Neurological Research and Antipsychotic Applications
- Dopamine and Serotonin Receptors Interaction : Some conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. This line of research is relevant for understanding the neurological applications of similar compounds (Raviña et al., 2000).
Additional Applications in Organic Chemistry
Synthesis and Characterization Studies : There are studies on the synthesis and characterization of new pyrazole and isoxazole derivatives, including those structurally similar to the compound , demonstrating potential antibacterial and antifungal activities. This indicates the broad applicability of such compounds in medicinal chemistry (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Biological Activity Assays : Research on N1-(flavon-7-yl)amidrazones incorporating N-piperazines and related congeners, which are structurally related to the compound , has been conducted. These studies involved the synthesis of these compounds and their evaluation for antitumor activity, highlighting the potential of such compounds in cancer research (Abu-Aisheh et al., 2012).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The study and development of novel organic compounds like this one is a key part of medicinal chemistry and drug discovery. Future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action.
Please note that these are general comments based on the structure of the compound, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed. If this compound is novel or less-studied, it might be worthwhile to conduct such studies to fully understand its properties and potential applications.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQRUURVSPISL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)
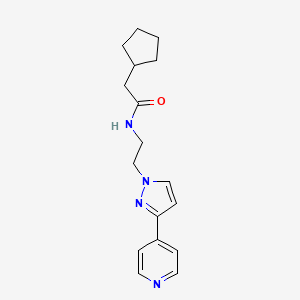
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
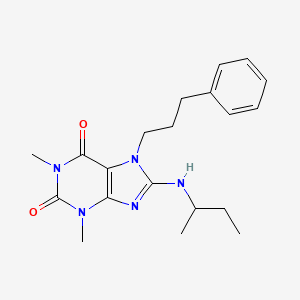
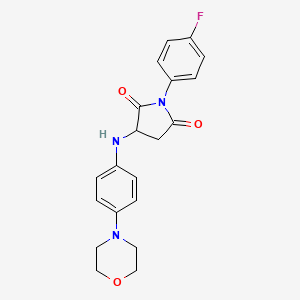
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
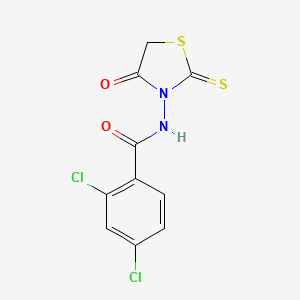
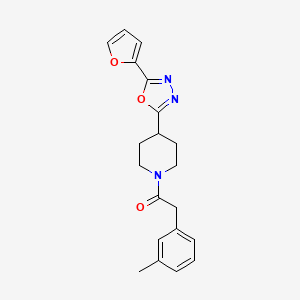
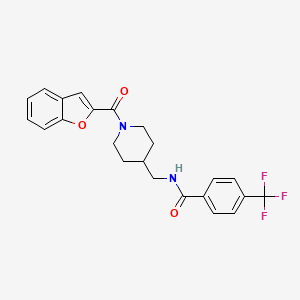
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)